beta-Galactopyranosyl-1,3-arabinose
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Overview
Description
beta-Galactopyranosyl-1,3-arabinose: is a glycosylarabinose consisting of aldehydo-D-arabinose having a beta-D-galactopyranosyl residue at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactopyranosyl-1,3-arabinose can be achieved through enzymatic reactions involving beta-galactosidase. For example, L-arabinose can be hydrolyzed in a culture containing lactose and arabinose, resulting in the formation of this compound . The reaction conditions typically involve growing cultures of specific microorganisms, such as Sporobolomyces singularis, in media containing lactose and a sugar acceptor .
Industrial Production Methods: the enzymatic synthesis approach using microorganisms like Sporobolomyces singularis could be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: beta-Galactopyranosyl-1,3-arabinose can undergo various chemical reactions, including hydrolysis and glycosylation .
Common Reagents and Conditions: Common reagents used in these reactions include beta-galactosidase enzymes and substrates like lactose and arabinose . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures.
Major Products: The major product formed from the hydrolysis of this compound is L-arabinose .
Scientific Research Applications
Chemistry: In chemistry, beta-Galactopyranosyl-1,3-arabinose is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates .
Biology: In biological research, this compound is used to investigate the enzymatic activities of beta-galactosidase and alpha-galactosidase .
Medicine: In medicine, this compound is studied for its potential role in drug development and as a biomarker for certain metabolic conditions .
Industry: In the industrial sector, this compound is used in the production of bioactive molecules and as a precursor for the synthesis of other complex carbohydrates .
Mechanism of Action
The mechanism of action of beta-Galactopyranosyl-1,3-arabinose involves its interaction with specific enzymes, such as beta-galactosidase . These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of L-arabinose . The molecular targets and pathways involved in this process include the active sites of the enzymes and the glycosidic linkage between the sugar residues .
Comparison with Similar Compounds
Uniqueness: beta-Galactopyranosyl-1,3-arabinose is unique due to its specific glycosidic linkage at the 3-position of the arabinose residue . This structural feature distinguishes it from other similar compounds, such as beta-D-Galactopyranosyl-(1→4)-D-galactopyranose, which has a different glycosidic linkage .
Properties
IUPAC Name |
2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRCZJSZGZSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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